REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[NH:4][C:5]([NH:7][CH2:8][CH2:9][CH2:10][NH:11]C(=O)[O-])=S.NC1NC2C=CC=CC=2N=1>>[NH:4]1[C:3]2[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=2[N:1]=[C:5]1[NH:7][CH2:8][CH2:9][CH2:10][NH2:11]
|
Name
|
3-{[(2-aminoanilino)carbothioyl]amino}propylcarbamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(NC(=S)NCCCNC([O-])=O)C=CC=C1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
NC=1NC2=C(N1)C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the Boc group
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)NCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |